(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Overview
Description
(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a chiral compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and isopropylamine.
Cyclization Reaction: The key step involves the cyclization of 1-methylimidazole with isopropylamine under acidic or basic conditions to form the imidazo[1,2-a]imidazole core.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the (S)-enantiomer.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazole derivatives with altered ring structures.
Substitution: Introduction of new functional groups at the nitrogen atoms, leading to a variety of substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole: The enantiomer of the compound , with different stereochemistry.
1-Methylimidazole: A simpler imidazole derivative lacking the isopropyl group.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
Uniqueness
(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its specific stereochemistry and substituent pattern
Biological Activity
(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS No. 211047-61-9) is a heterocyclic compound with a molecular formula of C9H17N3 and a molecular weight of 167.25 g/mol. Its structure features a fused imidazole ring system that is significant in medicinal chemistry due to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C9H17N3 |
Molecular Weight | 167.25 g/mol |
Density | 1.161 g/cm³ |
Boiling Point | 289.83 °C |
Flash Point | 129.09 °C |
Refractive Index | 1.601 |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an active pharmaceutical ingredient.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
- HeLa Cells (Cervical Cancer) : IC50 = 0.126 μM
- SMMC-7721 (Human Hepatoma) : IC50 = 0.071 μM
- K562 (Leukemia) : IC50 = 0.164 μM
These results suggest that the compound exhibits excellent activity compared to standard chemotherapy agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the isopropyl group enhances its biological activity by improving lipophilicity and cellular uptake .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazole ring can significantly influence biological activity:
- Electron-Drawing vs. Electron-Donating Groups : Substituents at specific positions on the imidazole ring can either enhance or diminish activity based on their electronic properties.
- Isopropyl Group : The introduction of an isopropyl group at position five has been shown to increase anticancer activity significantly compared to other substituents .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Hepatoma Cells : A study assessed the compound's effects on SMMC-7721 cells and found a dose-dependent inhibition of cell growth with an IC50 value indicating strong efficacy.
- Combination Therapy : Investigations into combination therapies with doxorubicin showed synergistic effects when paired with this imidazole derivative, suggesting potential for enhanced therapeutic regimens in cancer treatment.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(5S)-1-methyl-5-propan-2-yl-2,3,5,6-tetrahydroimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C9H17N3/c1-7(2)8-6-10-9-11(3)4-5-12(8)9/h7-8H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
MDZBFSVBYUYJMN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN=C2N1CCN2C |
Canonical SMILES |
CC(C)C1CN=C2N1CCN2C |
Origin of Product |
United States |
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